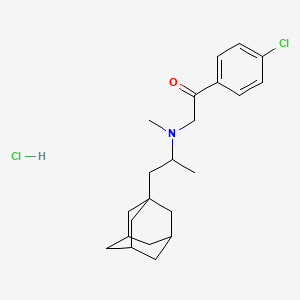
Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride is a complex organic compound that features a unique adamantane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane core provides a rigid, three-dimensional framework that can influence the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of p-chlorophenacyl chloride, which is then reacted with ethylmagnesium chloride to form an intermediate product . This intermediate undergoes further reactions, including aldolization and dehydrochlorination, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key considerations include the control of reaction temperature, pressure, and the use of catalysts to facilitate specific reaction steps.
Chemical Reactions Analysis
Types of Reactions
Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a rigid structure that can fit into enzyme active sites or receptor binding pockets, influencing the compound’s biological activity. The p-chlorophenacyl group can interact with various pathways, potentially inhibiting or activating specific biological processes.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds with similar adamantane cores but different functional groups.
p-Chlorophenacyl derivatives: Compounds with the p-chlorophenacyl group but different core structures.
Uniqueness
Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride is unique due to its combination of the adamantane core and the p-chlorophenacyl group. This combination provides a distinct set of physical, chemical, and biological properties that can be leveraged for various applications.
Properties
CAS No. |
64047-36-5 |
|---|---|
Molecular Formula |
C22H31Cl2NO |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[1-(1-adamantyl)propan-2-yl-methylamino]-1-(4-chlorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C22H30ClNO.ClH/c1-15(24(2)14-21(25)19-3-5-20(23)6-4-19)10-22-11-16-7-17(12-22)9-18(8-16)13-22;/h3-6,15-18H,7-14H2,1-2H3;1H |
InChI Key |
RSCFQUYOMSFUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC12CC3CC(C1)CC(C3)C2)N(C)CC(=O)C4=CC=C(C=C4)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



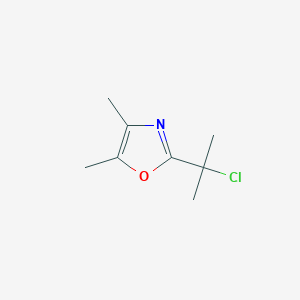
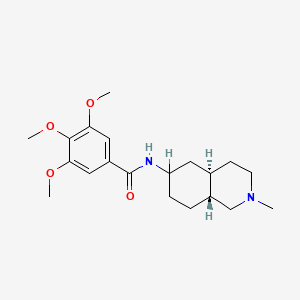
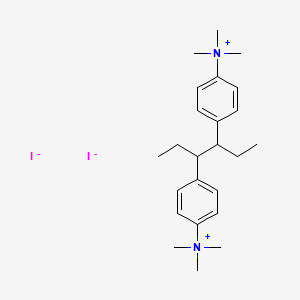
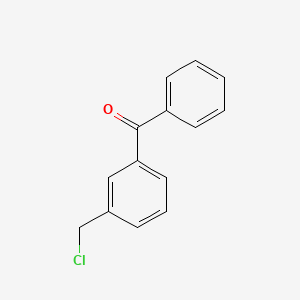

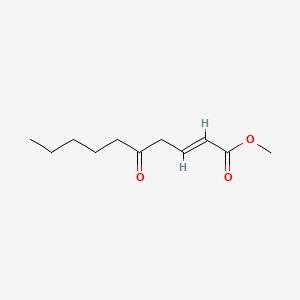

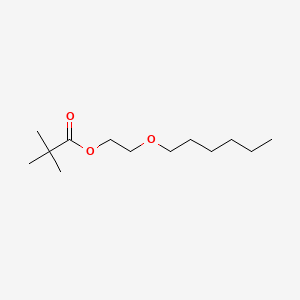


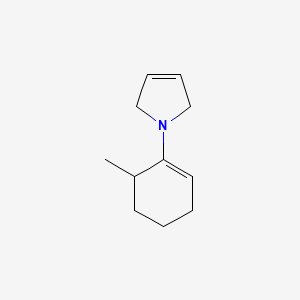

![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)
